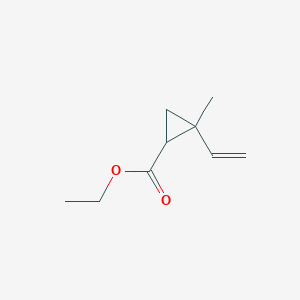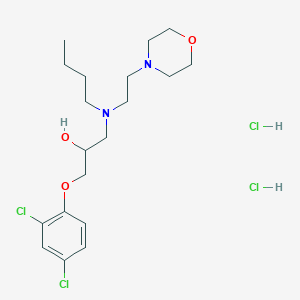![molecular formula C11H11N5O2 B14715075 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one CAS No. 7155-23-9](/img/structure/B14715075.png)
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one is a complex organic compound with a unique structure that includes an amino group, a nitroso group, and a substituted pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one typically involves the condensation of 4-methylphenylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent nitration reaction, which requires careful control of temperature and reagent concentrations to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and versatility make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitroso group may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one
- 6-Amino-4-[(3-methylphenyl)amino]quinazoline
- 2-Amino-4-hydroxy-6-methylpyrimidine
Uniqueness
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one stands out due to its specific combination of functional groups and structural features. The presence of both amino and nitroso groups on the pyrimidinone ring provides unique reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential biological activity.
Propiedades
Número CAS |
7155-23-9 |
|---|---|
Fórmula molecular |
C11H11N5O2 |
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
6-amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H11N5O2/c1-6-2-4-7(5-3-6)13-10-8(16-18)9(12)14-11(17)15-10/h2-5H,1H3,(H4,12,13,14,15,17) |
Clave InChI |
OOXNMSKPNMYDQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=O)NC(=C2N=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


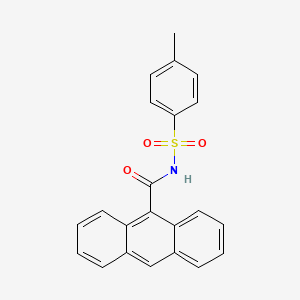
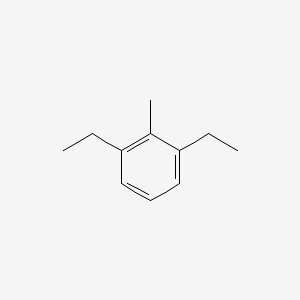
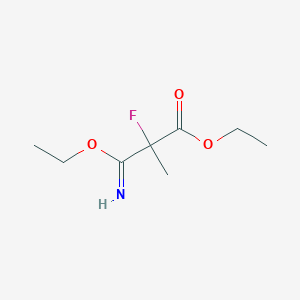
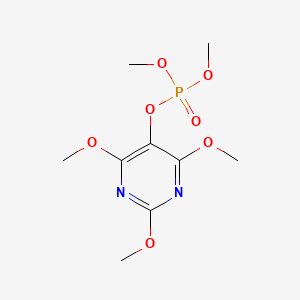
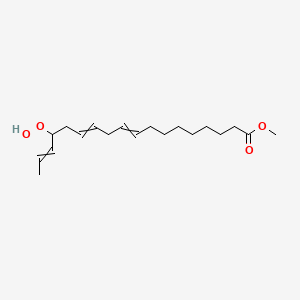
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)

